1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide
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Overview
Description
1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C14H14BrNO It is known for its unique structure, which includes a pyridinium ion, a phenylethyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide typically involves the reaction of 2-methylpyridine with 2-bromoacetophenone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is displaced by the pyridine nitrogen. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also include additional steps such as solvent recovery and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, reflux.
Substitution: Sodium chloride, sodium iodide, thiolates, acetonitrile, room temperature.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Corresponding halide or thiolate derivatives.
Scientific Research Applications
1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-Methyl-1-(2-oxopropyl)pyridinium bromide
Uniqueness
1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77148-76-6 |
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Molecular Formula |
C14H14BrNOS |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
2-(1-methylpyridin-1-ium-2-yl)sulfanyl-1-phenylethanone;bromide |
InChI |
InChI=1S/C14H14NOS.BrH/c1-15-10-6-5-9-14(15)17-11-13(16)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI Key |
KWHPDFPJOBIIKQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCC(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
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